Cas no 2361744-47-8 (N-{2-2-(2,2-dichloro-1-methylcyclopropyl)acetamidoethyl}prop-2-enamide)

N-{2-2-(2,2-dichloro-1-methylcyclopropyl)acetamidoethyl}prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- EN300-26573856
- N-{2-[2-(2,2-dichloro-1-methylcyclopropyl)acetamido]ethyl}prop-2-enamide
- 2361744-47-8
- Z2255702417
- N-[2-[[2-(2,2-Dichloro-1-methylcyclopropyl)acetyl]amino]ethyl]prop-2-enamide
- 2,2-Dichloro-1-methyl-N-[2-[(1-oxo-2-propen-1-yl)amino]ethyl]cyclopropaneacetamide
- N-{2-2-(2,2-dichloro-1-methylcyclopropyl)acetamidoethyl}prop-2-enamide
-
- インチ: 1S/C11H16Cl2N2O2/c1-3-8(16)14-4-5-15-9(17)6-10(2)7-11(10,12)13/h3H,1,4-7H2,2H3,(H,14,16)(H,15,17)
- InChIKey: QWBBZYOMNCFBDV-UHFFFAOYSA-N
- ほほえんだ: C1(C)(CC(NCCNC(=O)C=C)=O)CC1(Cl)Cl
計算された属性
- せいみつぶんしりょう: 278.0588831g/mol
- どういたいしつりょう: 278.0588831g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 344
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 533.4±43.0 °C(Predicted)
- 酸性度係数(pKa): 14.42±0.46(Predicted)
N-{2-2-(2,2-dichloro-1-methylcyclopropyl)acetamidoethyl}prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26573856-0.05g |
N-{2-[2-(2,2-dichloro-1-methylcyclopropyl)acetamido]ethyl}prop-2-enamide |
2361744-47-8 | 90% | 0.05g |
$246.0 | 2023-09-14 |
N-{2-2-(2,2-dichloro-1-methylcyclopropyl)acetamidoethyl}prop-2-enamide 関連文献
-
1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
N-{2-2-(2,2-dichloro-1-methylcyclopropyl)acetamidoethyl}prop-2-enamideに関する追加情報
N-{2-2-(2,2-Dichloro-1-Methylcyclopropyl)Acetamidoethyl}Prop-2-Enamide: A Comprehensive Overview
N-{2-2-(2,2-Dichloro-1-Methylcyclopropyl)Acetamidoethyl}Prop-2-Enamide, also known by its CAS number 2361744-47-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development and material science. In this article, we will delve into the properties, synthesis, and applications of this compound, while incorporating the latest research findings to provide a comprehensive understanding.
The molecular structure of N-{2-2-(2,2-Dichloro-1-Methylcyclopropyl)Acetamidoethyl}Prop-2-Enamide is characterized by a cyclopropane ring substituted with two chlorine atoms and a methyl group. This cyclopropane moiety is connected to an acetamide group, which in turn is linked to a propenamide functional group. The combination of these structural elements contributes to the compound's unique chemical reactivity and biological activity.
Recent studies have highlighted the importance of cyclopropane-containing compounds in medicinal chemistry. The strained ring structure of cyclopropane provides a platform for diverse reactivity and selectivity in chemical reactions. In the case of N-{2-2-(2,2-Dichloro-1-Methylcyclopropyl)Acetamidoethyl}Prop-2-Enamide, the presence of two chlorine atoms on the cyclopropane ring introduces additional electronic effects, further enhancing its potential as a building block for complex molecules.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the cyclopropane precursor. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds. For instance, transition-metal-catalyzed cyclopropanations have been employed to construct the dichloromethylcyclopropane moiety with high yields and purity.
One area where N-{2-2-(2,2-Dichloro-1-Methylcyclopropyl)Acetamidoethyl}Prop-2-Enamide has shown promise is in its application as an intermediate in drug discovery programs. The propenamide functionality is known to exhibit interesting pharmacokinetic properties, making it a valuable component in the design of bioactive molecules. Researchers have explored its potential as an inhibitor of certain enzyme targets, with encouraging results reported in preclinical studies.
In addition to its role in medicinal chemistry, this compound has also been investigated for its potential in materials science. The combination of a rigid cyclopropane ring and flexible amide linkages makes it suitable for use in polymer synthesis or as a component in advanced materials with tailored mechanical properties.
From an environmental standpoint, understanding the degradation pathways and ecological impact of N-{2-2-(2,2-Dichloro-1-Methylcyclopropyl)Acetamidoethyl}Prop-2-enamide is crucial for its safe application. Recent studies have focused on its biodegradation under various conditions, providing insights into its environmental fate and toxicity profile.
In conclusion, N-{2-2-(
2361744-47-8 (N-{2-2-(2,2-dichloro-1-methylcyclopropyl)acetamidoethyl}prop-2-enamide) 関連製品
- 312527-92-7(6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one)
- 1246188-99-7(1,3-Dioxoisoindolin-2-yl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate)
- 5955-74-8(3-methylbenzoyl cyanide)
- 1805440-82-7(3,4-Bis(trifluoromethyl)-5-iodobenzyl chloride)
- 286932-78-3(4-chloro-2,5-difluorobenzene-1-sulfonyl chloride)
- 1261566-88-4(5-Iodo-2-(2,4,5-trichlorophenyl)pyridine)
- 1214371-23-9(3-Nitro-5-(pyridin-3-yl)benzoic acid)
- 686743-53-3(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-1H-indol-3-yl)sulfonylacetamide)
- 588-47-6(N-(2-methylpropyl)aniline)
- 1357352-09-0(9-tert-butoxycarbonyl-1-oxa-9-azaspiro[5.5]undecane-4-carboxylic acid)



